Cas no 37893-02-0 (Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]-)

Benzenamine, N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]- is a specialized organic compound featuring a thiazolidinylidene core substituted with phenyl and trifluoromethylimino groups. Its unique structure imparts high electron-withdrawing properties, making it valuable in advanced synthetic applications, particularly in the development of heterocyclic compounds and coordination chemistry. The trifluoromethyl groups enhance stability and reactivity, while the conjugated system offers potential for use in materials science, such as organic semiconductors or catalysts. This compound is characterized by its robust thermal and chemical resistance, making it suitable for demanding experimental conditions. Its precise synthesis and purity are critical for reproducible results in research and industrial applications.
Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]- structure
37893-02-0 structure
Product Name:Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]-
CAS No:37893-02-0
MF:C17H10F6N4S
MW:416.343522548676
CID:305648
PubChem ID:329756791
Update Time:2025-05-21

Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]-
    • 2-N,3-diphenyl-4-N,5-N-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine
    • Flubenzimin
    • FLUBENZIMINE
    • (2Z,4E,5Z)-N
    • [N(Z)]-N-[(4E,5Z)-3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]benzenamine
    • 3,N2-diphenyl-N4,N5-bis-trifluoromethyl-thiazolidinetriylidenetriamine
    • BAY slj 0312
    • EINECS 253-703-1
    • N-(3-Phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine
    • N-(3-Phenyl-4,5-bis((trifluoromethyl)imino)thiazolidin-2-ylidene)aniline
    • SLJ 0312
    • N-((2Z,4Z,5E)-3-Phenyl-5-([(E)-trifluoromethyl]imino)-4-([(Z)-trifluoromethyl]imino)-1,3-thiazolidin-2-ylidene)aniline #
    • IZFZCMFMJKDHJZ-XKPQIEHKSA-N
    • NS00015278
    • 37893-02-0
    • (N,N'E,N,N'Z)-N,N'-((Z)-3-phenyl-2-(phenylimino)thiazolidine-4,5-diylidene)bis(1,1,1-trifluoromethanamine)
    • Benzenamine, N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]-
    • DTXSID4058079
    • Cropotex
    • 4,5-bis(trifluoromethylimino)-3-phenyl-2-phenyliminothiazolidine
    • (2Z,4Z,5E)aN2,3aDiphenylaN4,N5abis(trifluoromethyl)a1,3athiazolidinea2,4,5atriimine
    • DTXSID40865892
    • MDL: MFCD00078680
    • Inchi: 1S/C17H10F6N4S/c18-16(19,20)25-13-14(26-17(21,22)23)28-15(24-11-7-3-1-4-8-11)27(13)12-9-5-2-6-10-12/h1-10H/b24-15-,25-13?,26-14?
    • InChI Key: IZFZCMFMJKDHJZ-VYXXHVFDSA-N
    • SMILES: S1C(C(=NC(F)(F)F)N(/C/1=N/C1C=CC=CC=1)C1C=CC=CC=1)=NC(F)(F)F

Computed Properties

  • Exact Mass: 416.05300
  • Monoisotopic Mass: 416.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 643
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.6A^2
  • XLogP3: 6.4

Experimental Properties

  • Color/Form: Solid powder
  • Density: 1.4917 (estimate)
  • Melting Point: 260°C
  • Boiling Point: 313.2°Cat760mmHg
  • Flash Point: Fahrenheit: >212 ° f
    Celsius: >100 ° c
  • Refractive Index: 1.569
  • PSA: 65.62000
  • LogP: 5.82910
  • Merck: 13,4145

Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]- Security Information

  • Symbol: GHS07 GHS09
  • Signal Word:Warning
  • Hazard Statement: H319-H410
  • Warning Statement: P273-P305+P351+P338-P501
  • Hazardous Material transportation number:UN3077 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: 36-50/53
  • Safety Instruction: 26-60-61
  • RTECS:CY1202500
  • Hazardous Material Identification: Xi N
  • Toxicity:LD50 orally in rats: 3750 mg/kg (Bluett, Wainwright)
  • Risk Phrases:R36; R50/53
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]- Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]- Pricemore >>

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Additional information on Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]-

Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]- (CAS No. 37893-02-0): A Comprehensive Overview

The compound Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]-, identified by the CAS number 37893-02-0, is a highly specialized organic molecule with significant applications in various fields of chemistry and material science. This compound belongs to the class of thiazolidinylidene derivatives, which have been the focus of extensive research due to their unique properties and potential uses in drug development, catalysis, and advanced materials.

The structure of this compound is characterized by a central thiazolidinylidene ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The substituents on this ring include a phenyl group at position 3 and two trifluoromethyl imino groups at positions 4 and 5. These substituents significantly influence the electronic properties of the molecule, making it highly versatile for various chemical reactions. The presence of the trifluoromethyl groups also introduces steric hindrance, which can be exploited in designing selective catalysts or inhibitors.

Recent studies have highlighted the potential of thiazolidinylidene derivatives as precursors for the synthesis of bioactive compounds. For instance, researchers have reported that these compounds can serve as intermediates in the development of novel antibiotics and antiviral agents. The ability of this compound to form stable complexes with metal ions has also made it a promising candidate for use in homogeneous catalysis. In particular, its application in asymmetric catalysis has shown remarkable results, with high enantioselectivity observed in several model reactions.

The synthesis of Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]- involves a multi-step process that typically starts with the preparation of the thiazolidinylidene ring. This is followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions, including temperature, solvent, and catalysts, play a critical role in determining the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.

In terms of applications, this compound has shown great promise in the field of material science. Its ability to act as a precursor for polymerization reactions has led to the development of novel polymeric materials with tailored properties. For example, polymers derived from this compound exhibit excellent thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components and electronic devices.

The toxicity profile of Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]- has been extensively studied to ensure its safe handling and use in industrial settings. Research indicates that while it exhibits moderate cytotoxicity under certain conditions, its toxicity can be effectively managed through proper safety protocols and controlled exposure levels.

In conclusion, Benzenamine,N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]- (CAS No. 37893-02-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an even more significant role in advancing scientific innovation.

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